Compound Description: This compound is a potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3). It exhibits subnanomolar potency (IC50 = 0.3 nM) against JNK3 and demonstrates high metabolic stability in human liver microsomes. Additionally, it shows excellent selectivity against a panel of 410 kinases. Mass spectrometry analysis confirmed its covalent binding to Cys-154 of JNK3. []
Compound Description: Imatinib is a known tyrosine kinase inhibitor that targets various kinases including PDGF-R, BCR-ABL, and c-Kit. It serves as a lead compound for developing novel tyrosine kinase inhibitors, particularly those targeting the PDGF receptor. [, ]
Relevance: Imatinib, a phenylaminopyrimidine derivative, provides a structural basis for exploring new imidazole derivatives as potential tyrosine kinase inhibitors. The main compound, containing an imidazole ring, aligns with this research direction, suggesting potential anti-tyrosine kinase activity. Both Imatinib and the main compound share structural similarities, including the phenylamino moiety and amide functionalities, indicating possible similarities in their binding interactions. [, ]
4. 2-N-Arylamino-4(5)arylimidazol Derivatives []
Compound Description: This series of compounds was synthesized as potential tyrosine kinase inhibitors, inspired by the structure of Imatinib. Modifications involved replacing the central pyrimidine ring of Imatinib with a bioisosteric imidazole ring. Various substituents were introduced at different positions of the imidazole core to investigate structure-activity relationships and improve selectivity for the PDGF receptor. []
Relevance: These derivatives directly relate to the main compound as they share the core 2-aminoimidazole structure. Exploring the structure-activity relationships of these derivatives, particularly their inhibitory activity against PDGF receptor and lack of effect on FLT3 receptor, can provide valuable insights for understanding the potential biological activities of the main compound. []
Compound Description: This compound is a potent p38 MAP kinase inhibitor discovered through high-throughput screening. It exhibits an IC50 value of 1 μM against p38 kinase and inhibits LPS-induced TNF production in human monocytes. Notably, it shows high selectivity for p38α and p38β isoforms over other kinases and demonstrates in vivo efficacy in mice. []
Relevance: While structurally distinct from the main compound, PS200981 highlights the importance of the 3-amino-4-methyl benzamide synthon for p38 kinase inhibition. Although the main compound does not contain this exact synthon, it shares the core benzamide structure. Investigating whether the main compound exhibits any interaction with p38 kinase and exploring potential modifications to incorporate the 3-amino-4-methyl benzamide synthon could be of interest. []
Compound Description: This compound represents a more potent and less cytotoxic p38 MAP kinase inhibitor compared to PS200981. It displays high selectivity for p38 and shows efficacy in various cellular and in vivo models of inflammation. []
Relevance: Similar to PS200981, PS166276 emphasizes the significance of the 3-amino-4-methyl benzamide synthon for potent and selective p38 inhibition. Its improved potency and reduced cytotoxicity compared to PS200981 offer valuable insights for developing p38 inhibitors with enhanced therapeutic windows. The shared benzamide structure between this compound and the main compound, although structurally different otherwise, prompts further investigation into any potential interactions of the main compound with p38 kinase and possible modifications to incorporate the key synthon for enhanced activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.